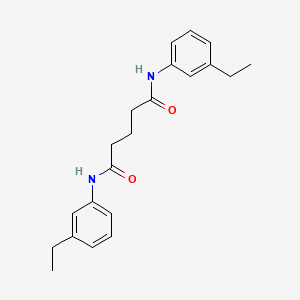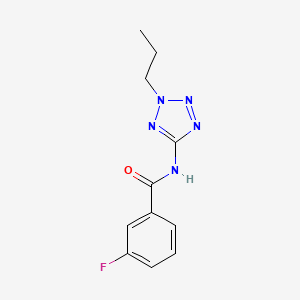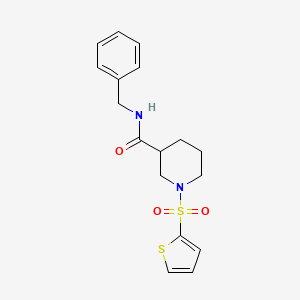
N,N'-bis(3-ethylphenyl)pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(3-ethylphenyl)pentanediamide, commonly known as BEPD, is a compound that has been widely used in scientific research. This compound belongs to the class of amides and has been found to have various biochemical and physiological effects. BEPD has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of BEPD involves its binding to the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes. The binding of BEPD to the sigma-1 receptor leads to the modulation of various signaling pathways, including the regulation of ion channels and the modulation of neurotransmitter release. This, in turn, leads to the observed biochemical and physiological effects of BEPD.
Biochemical and Physiological Effects:
BEPD has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antinociceptive and antidepressant-like effects in animal models. Additionally, BEPD has been found to exhibit neuroprotective effects in vitro. BEPD has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the advantages of using BEPD in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the physiological processes that are regulated by the sigma-1 receptor. Additionally, BEPD has been found to be relatively stable under physiological conditions, making it a useful tool for in vitro studies. One of the limitations of using BEPD in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of BEPD. One of these is the development of more efficient synthesis methods for BEPD. Additionally, further studies are needed to elucidate the precise mechanism of action of BEPD and its binding to the sigma-1 receptor. Further studies are also needed to investigate the potential therapeutic applications of BEPD, particularly in the treatment of pain and depression. Finally, the development of more soluble forms of BEPD could expand its potential use in in vivo studies.
Conclusion:
BEPD is a compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BEPD has been found to exhibit various biochemical and physiological effects, and its potential therapeutic applications warrant further investigation.
Synthesis Methods
The synthesis of BEPD involves the reaction of 3-ethylbenzoic acid with pentanediamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain pure BEPD.
Scientific Research Applications
BEPD has been used in various scientific research applications. It has been found to act as a ligand for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuroprotection, and modulation of neurotransmitter release. BEPD has also been found to exhibit antinociceptive and antidepressant-like effects in animal models. Additionally, BEPD has been used as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
N,N'-bis(3-ethylphenyl)pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-16-8-5-10-18(14-16)22-20(24)12-7-13-21(25)23-19-11-6-9-17(4-2)15-19/h5-6,8-11,14-15H,3-4,7,12-13H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUCRKFUDKFKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCCC(=O)NC2=CC=CC(=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-ethylphenyl)pentanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5722520.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5722532.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)

![7,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5722569.png)

![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)
![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)
